molecular formula C23H29N3O5 B11550695 3,4,5-Trimethoxy-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide

3,4,5-Trimethoxy-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11550695
M. Wt: 427.5 g/mol
InChI Key: IQYVGIXSEKRDGQ-XIEYBQDHSA-N
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Description

3,4,5-Trimethoxy-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with hydrazine to form the hydrazide intermediate. This intermediate is then condensed with 1-phenylpentan-1-one under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazinecarbonyl moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3,4,5-Trimethoxy-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The methoxy groups and hydrazinecarbonyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-({N’-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-(1-phenylpentylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H29N3O5/c1-5-6-12-18(16-10-8-7-9-11-16)25-26-21(27)15-24-23(28)17-13-19(29-2)22(31-4)20(14-17)30-3/h7-11,13-14H,5-6,12,15H2,1-4H3,(H,24,28)(H,26,27)/b25-18+

InChI Key

IQYVGIXSEKRDGQ-XIEYBQDHSA-N

Isomeric SMILES

CCCC/C(=N\NC(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2

Canonical SMILES

CCCCC(=NNC(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2

Origin of Product

United States

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